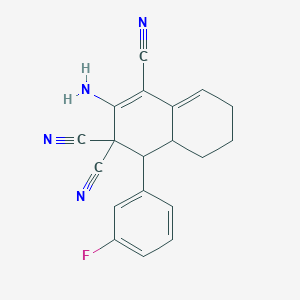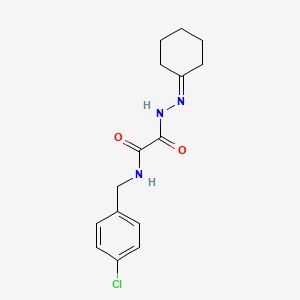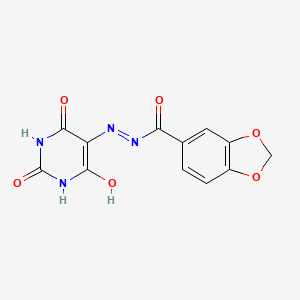![molecular formula C14H21NO2 B4975568 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol](/img/structure/B4975568.png)
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DMTPA, is a phenolic amine that is used to study the biochemical and physiological effects of drugs on the human body.
作用機序
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol acts as a ligand and binds to the target receptor, thereby modulating its activity. The binding of this compound to the receptor can activate or inhibit the downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target receptor and the drug being studied. It can modulate the activity of enzymes, ion channels, and G protein-coupled receptors, leading to changes in cell signaling pathways. This compound has also been shown to affect the uptake and distribution of drugs in cells, which can impact their efficacy and toxicity.
実験室実験の利点と制限
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol has several advantages for lab experiments, such as its high binding affinity for receptors, its fluorescent properties, and its ability to modulate downstream signaling pathways. However, there are also some limitations to its use, such as its complex synthesis method, its potential for non-specific binding, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol in scientific research. One potential application is in the development of new drugs and drug delivery systems. This compound can be used as a ligand to target specific receptors and deliver drugs to the desired site of action. Another potential direction is in the study of drug resistance mechanisms and the development of new strategies to overcome them. This compound can be used to study the interactions between drugs and their targets in drug-resistant cells, which can provide insights into new treatment options. Finally, this compound can also be used in the development of new imaging techniques for the visualization of drug distribution and uptake in cells and tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used to study the biochemical and physiological effects of drugs on the human body and has several advantages for lab experiments. However, there are also some limitations to its use, and further research is needed to explore its full potential. Overall, this compound is a promising compound that has the potential to advance our understanding of drug interactions and drug delivery systems.
合成法
The synthesis of 4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol involves the reaction between 4-hydroxybenzaldehyde and 2,2-dimethyltetrahydrofuran-3-one in the presence of a catalyst. The resulting product is then treated with ammonium acetate to form this compound. The synthesis of this compound is a complex process that requires careful handling of the reactants and precise control of reaction conditions.
科学的研究の応用
4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol has been used in various scientific research studies to investigate the biochemical and physiological effects of drugs on the human body. It has been used as a ligand in receptor binding assays to study the interactions between drugs and their targets. This compound has also been used as a fluorescent probe to study the distribution and uptake of drugs in cells.
特性
IUPAC Name |
4-[[(2,2-dimethyloxan-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-12(7-8-17-14)15-10-11-3-5-13(16)6-4-11/h3-6,12,15-16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMKLSLRANGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![2-chloro-5-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4975500.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)
![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)



![3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)
![6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4975563.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4975571.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4975573.png)
![methyl 3-nitro-5-({[2-(phenylthio)phenyl]amino}carbonyl)benzoate](/img/structure/B4975575.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975576.png)
